
tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a chemical compound that has gained importance in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Antibacterial Agent Synthesis
Research has explored tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate in the context of synthesizing new antibacterial agents. For instance, a study reported the synthesis of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and related naphthyridine carboxylic acids, highlighting their potent antibacterial activities both in vitro and in vivo. One compound, identified as BMY 40062, showed favorable properties considering its microbiological activity, low toxicity, and pharmacokinetic profile, making it a candidate for clinical evaluation (Bouzard et al., 1989).
Catalyst-Free Synthesis of Heterocycles
Another study focused on the catalyst-free synthesis of fused tetracyclic heterocycles, using tert-butyl 2,4-dioxopiperidine-1-carboxylate. This three-component reaction resulted in high yields of various naphthyridine derivatives, indicating the utility of this compound in synthesizing complex organic structures (Li et al., 2013).
Enantioselective Fluorescence Sensing
The compound has also been utilized in the development of enantioselective fluorescence sensing mechanisms. A specific study synthesized a C2-symmetric ligand, which, in combination with scandium, formed a highly fluorescent complex. This was used for the enantioselective sensing of chiral amino alcohols, highlighting a novel application in analytical chemistry (Liu et al., 2008).
Propriétés
IUPAC Name |
tert-butyl 6-chloro-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-9-6-11(14)15-7-10(9)8-16/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUKNFKNSBMOLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=NC=C2C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


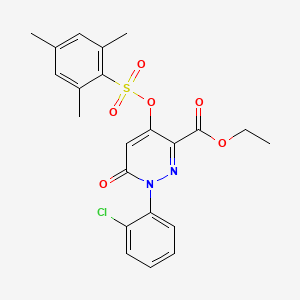



![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2418961.png)

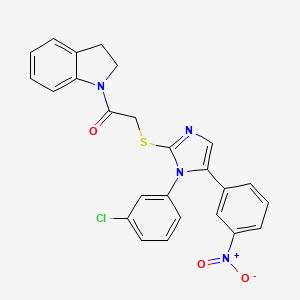
![2,4,7-Trimethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2418965.png)
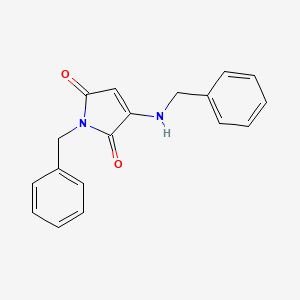
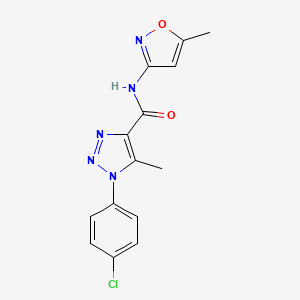
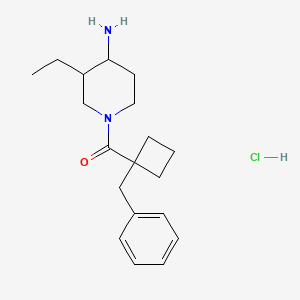

![7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2418972.png)